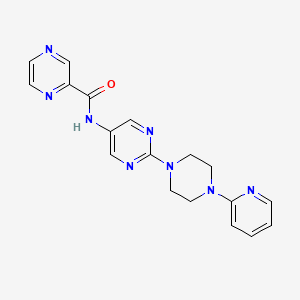

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide

Descripción general

Descripción

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide is a complex organic compound that features a combination of pyridine, piperazine, pyrimidine, and pyrazine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-tubercular, anti-cancer, and anti-inflammatory properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-(pyridin-2-yl)piperazine. This can be achieved by reacting pyridine-2-carboxylic acid with piperazine under reflux conditions in the presence of a dehydrating agent like thionyl chloride.

Coupling with Pyrimidine: The piperazine intermediate is then coupled with 5-bromo-2-chloropyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Formation of the Final Compound: The resulting intermediate is reacted with pyrazine-2-carboxylic acid chloride in the presence of a base like triethylamine to form the final compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyridine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can occur at the pyrimidine ring, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidine and pyrazine rings, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring can lead to the formation of N-oxides, while reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has shown promise in several key areas:

1. Medicinal Chemistry

- Anticancer Activity : Derivatives of this compound have demonstrated significant inhibitory effects against various cancer cell lines, including lung, breast, and colon cancers. For example, compounds with the trifluoromethylbenzamide moiety have shown up to 92% inhibition against the epidermal growth factor receptor (EGFR) at low concentrations, indicating strong potential for targeting tumorigenic pathways.

- Neuroprotective Effects : The inhibition of acetylcholinesterase (AChE) suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Increased acetylcholine levels may improve cognitive functions by enhancing cholinergic signaling.

2. Biological Studies

- Enzyme Inhibition : The compound's activity has been explored in various assays, including enzyme inhibition studies that reveal its potential to modulate biological pathways.

- Receptor Binding Studies : Its ability to bind to specific receptors can lead to insights into its pharmacological properties and therapeutic uses.

3. Material Science

- The compound can serve as an intermediate in the synthesis of more complex molecules, which can be utilized in the development of new materials and chemical processes.

Case Studies

Case Study 1: Inhibition of EGFR

In a study examining compounds with similar structural features, N-(trifluoromethyl)benzamide derivatives exhibited significant inhibition against EGFR, achieving values up to 92% at concentrations as low as 10 nM. This suggests a strong potential for targeting tumorigenic pathways effectively.

Case Study 2: Neuroprotective Properties

In vitro studies on neuroblastoma cell lines demonstrated that compounds similar to this one could enhance cell survival rates under oxidative stress conditions. These findings indicate neuroprotective properties that may be beneficial in models of Alzheimer's disease.

Mecanismo De Acción

The mechanism of action of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in its anti-tubercular activity, it is believed to inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall . In cancer cells, it may inhibit key enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

N-(6-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide: Another compound with similar structural features and biological activities.

N-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide: Shares the pyridine and piperazine moieties but differs in the pyrimidine and benzamide groups.

Uniqueness

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide is unique due to its combination of pyridine, piperazine, pyrimidine, and pyrazine rings, which confer distinct chemical reactivity and biological activity. This unique structure allows it to interact with multiple biological targets, making it a versatile compound in drug discovery and development.

Actividad Biológica

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in drug discovery.

Chemical Structure and Properties

The compound features a unique combination of pyridine, piperazine, pyrimidine, and pyrazine moieties. Its molecular formula is , with a molecular weight of 350.4 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₆O₂ |

| Molecular Weight | 350.4 g/mol |

| CAS Number | 1396686-21-7 |

Target Enzyme: The primary target of this compound is acetylcholinesterase (AChE), which plays a crucial role in the cholinergic system by hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

Mode of Action: By inhibiting AChE, this compound increases the concentration of ACh, thereby enhancing cholinergic transmission. This mechanism is particularly relevant for cognitive enhancement and the treatment of neurodegenerative diseases such as Alzheimer's.

In Vitro Studies

Recent studies have demonstrated that compounds similar to this compound exhibit significant biological activities:

- Serotonin Reuptake Inhibition: A related series of compounds showed potent inhibition of serotonin reuptake, indicating potential antidepressant properties. For example, compound A20 demonstrated stability in human liver microsomes and favorable pharmacokinetic profiles .

- Antimicrobial Activity: Similar derivatives have been evaluated for antimicrobial properties against various pathogens, with some exhibiting significant activity against Mycobacterium tuberculosis .

- Anticancer Potential: Certain analogs have been identified as inhibitors of protein kinases involved in cell proliferation, suggesting their utility in cancer treatment .

Case Studies

- Cognitive Enhancement: In vivo studies have shown that compounds targeting AChE can improve cognitive functions in animal models. For instance, inhibition of AChE was linked to enhanced memory and learning capabilities.

- Antitubercular Activity: Compounds derived from similar structures have demonstrated effectiveness against Mycobacterium tuberculosis, with some showing minimum inhibitory concentrations (MICs) significantly lower than standard treatments .

Applications in Drug Discovery

This compound is being explored for various therapeutic applications:

- Neurodegenerative Diseases: Due to its mechanism of action on AChE, it holds promise for treating Alzheimer's disease and other cognitive disorders.

- Antidepressants: The serotonin reuptake inhibition profile suggests potential as an antidepressant.

- Cancer Therapeutics: Its ability to inhibit cell proliferation pathways makes it a candidate for further development in oncology.

Q & A

Q. Basic: What synthetic strategies are recommended for optimizing the yield of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide derivatives?

Methodological Answer:

The synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with a piperazine-linked pyrimidine intermediate. Key steps include:

- Coupling Agents : Use TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) with DIEA (N,N-diisopropylethylamine) to activate the carboxyl group for amide bond formation .

- Solvent Selection : Dichloromethane (CH₂Cl₂) at 0°C minimizes side reactions during coupling .

- Purification : Normal-phase chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) achieves >95% purity. For polar derivatives, reverse-phase HPLC may be required .

- Yield Optimization : Pre-activating the carboxylic acid component (30 min at 0°C) and extending reaction time to 10–12 hours improve yields to 40–65% .

Q. Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Analyze coupling constants (e.g., J = 5.1 Hz for pyrimidine NH protons) and integration ratios to confirm substituent positions .

- ¹³C NMR : Peaks at δ 166–168 ppm confirm carbonyl groups (amide, morpholine) .

- Mass Spectrometry (ESI-MS) : Match experimental [M+H]+ values (e.g., 657.2398 for derivative 13a) with calculated masses to validate molecular formulas .

- Infrared Spectroscopy (IR) : Bands at 3246 cm⁻¹ (–CONH–) and 1622 cm⁻¹ (C=O) confirm amide bonds .

Q. Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of aryl substitutions on biological activity?

Methodological Answer:

- Substituent Variation : Synthesize derivatives with electron-withdrawing (e.g., –NO₂, –CF₃) or electron-donating (e.g., –OCH₃) groups on the aryl ring. For example, compare 13a (CF₃-substituted) with 13b (NO₂-substituted) .

- Biological Assays : Use receptor-binding assays (e.g., dopamine D3 receptor binding in ) or enzyme inhibition (e.g., GSK-3β in ) to quantify IC₅₀ values.

- Data Analysis : Correlate substituent Hammett constants (σ) with activity trends to identify electronic effects. For instance, –CF₃ groups may enhance lipophilicity and receptor affinity .

Q. Advanced: How should researchers resolve contradictory data in biological potency between similar derivatives?

Methodological Answer:

- Control Experiments : Replicate assays under identical conditions (e.g., pH, temperature) to rule out variability .

- Structural Analysis : Compare crystal structures or molecular docking models to identify steric clashes (e.g., bulkier substituents reducing binding pocket accessibility) .

- Solubility Assessment : Measure solubility in assay buffers (e.g., DMSO/PBS) to ensure compound availability. Low solubility may falsely reduce apparent potency .

Q. Advanced: What in vitro assays are suitable for evaluating the compound’s interaction with neurotransmitter receptors?

Methodological Answer:

- Radioligand Binding Assays : Use ³H-labeled ligands (e.g., ³H-spiperone for dopamine D2/D3 receptors) to quantify displacement potency (Ki values) .

- Functional Assays : Measure cAMP accumulation in HEK293 cells expressing recombinant receptors to assess agonist/antagonist activity .

- Selectivity Profiling : Screen against related receptors (e.g., serotonin 5-HT1A, adrenergic α1) to confirm target specificity .

Q. Basic: How can solubility challenges be addressed during in vitro testing?

Methodological Answer:

- Co-Solvent Systems : Use DMSO (≤0.1% v/v) for stock solutions, diluted in PBS or cell culture medium .

- Salt Formation : Convert the free base to hydrochloride salts (e.g., GSK-3β Inhibitor XXVII in ) to enhance aqueous solubility .

- Surfactant Addition : Include 0.01% Tween-80 to stabilize suspensions in kinetic solubility assays .

Q. Advanced: What methodologies are recommended for stability studies under varying storage conditions?

Methodological Answer:

- Thermal Stability : Incubate compounds at 25°C, 4°C, and –20°C for 1–4 weeks. Analyze degradation via HPLC (e.g., purity drop from 99% to 95% indicates instability) .

- Photodegradation : Expose to UV light (254 nm) for 24 hours and monitor by LC-MS for photo-labile groups (e.g., nitro groups in 13b) .

- pH Stability : Test in buffers (pH 3–10) to identify hydrolysis-prone bonds (e.g., amide bonds in acidic conditions) .

Propiedades

IUPAC Name |

N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N8O/c27-17(15-13-19-5-6-20-15)24-14-11-22-18(23-12-14)26-9-7-25(8-10-26)16-3-1-2-4-21-16/h1-6,11-13H,7-10H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDAWHQZJQORED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.